(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

Beschreibung

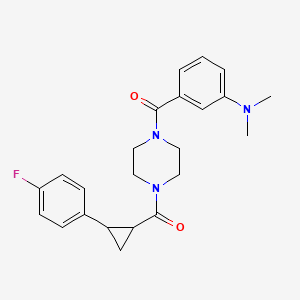

The compound "(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone" features a piperazine core substituted with a 3-(dimethylamino)benzoyl group and a 2-(4-fluorophenyl)cyclopropyl methanone moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.

Eigenschaften

IUPAC Name |

[4-[3-(dimethylamino)benzoyl]piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2/c1-25(2)19-5-3-4-17(14-19)22(28)26-10-12-27(13-11-26)23(29)21-15-20(21)16-6-8-18(24)9-7-16/h3-9,14,20-21H,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBHKRUKNGIISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Dimethylaminobenzoyl Intermediate

Starting Material: 3-(Dimethylamino)benzoic acid.

Reaction: The acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

Conditions: Reflux in an inert atmosphere.

-

Piperazine Coupling

Intermediate: The acid chloride is then reacted with piperazine.

Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize the hydrochloric acid formed.

-

Cyclopropyl Ketone Formation

Starting Material: 4-Fluorophenylcyclopropane.

Reaction: The cyclopropane is converted to its corresponding ketone using an oxidizing agent such as potassium permanganate (KMnO₄).

Conditions: The reaction is performed under controlled temperature to avoid over-oxidation.

-

Final Coupling

Intermediate: The piperazinyl intermediate is coupled with the cyclopropyl ketone.

Conditions: This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.

Products: Conversion of cyclopropyl groups to ketones or carboxylic acids.

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Conditions: Conducted in anhydrous conditions to prevent hydrolysis.

Products: Reduction of ketones to alcohols.

-

Substitution

Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Conditions: Typically performed in the presence of light or heat.

Products: Halogenated derivatives.

Common Reagents and Conditions

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Bases: Triethylamine (TEA), sodium hydroxide (NaOH).

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential pharmacological activities.

Biology

Biological Probes: Employed in the study of receptor-ligand interactions due to its structural complexity.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.

Industry

Pharmaceutical Manufacturing: Utilized in the production of active pharmaceutical ingredients (APIs).

Wirkmechanismus

The compound exerts its effects primarily through interaction with specific molecular targets such as neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group enhances binding affinity and specificity, while the cyclopropyl group may influence the compound’s metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

| Compound Name/ID | Core Structure | Key Substituents | Biological Activity | Reference |

|---|---|---|---|---|

| Target Compound | Piperazine-linked methanone | 3-(Dimethylamino)benzoyl, 2-(4-fluorophenyl)cyclopropyl | Hypothesized anticancer/antimicrobial (inferred) | N/A |

| 1-(4-Chlorophenyl)cyclopropylmethanone (3c) | Piperazine-linked methanone | 4-Chlorophenyl cyclopropyl | Dual anticancer (MDA-MB-435 IC₅₀ ~40 µg/mL) and antituberculosis (MIC: 6.25 µg/mL) | |

| [4-(4-Fluorobenzyl)piperazin-1-yl][3-fluoro-2-(trifluoromethyl)phenyl]methanone (23) | Piperazine-linked methanone | 4-Fluorobenzyl, 3-fluoro-2-(trifluoromethyl)phenyl | No activity data (structural characterization only) | |

| 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) | Spirodecane dione with piperazine | Phenyl, propyl-piperazine | Prior analytical data (no explicit activity reported) |

Key Structural Differences and Implications

Substituent Effects on Bioactivity: Chlorophenyl vs. Fluorophenyl: Compound 3c (4-chlorophenyl) demonstrated dual anticancer and antituberculosis activity . Dimethylamino vs. Chlorine: The dimethylamino group in the target compound increases basicity (pKa ~8–9) compared to the electron-withdrawing chlorine in 3c, which could enhance solubility and central nervous system (CNS) penetration.

Cyclopropane Rigidity :

- The cyclopropane ring in both the target compound and 3c introduces conformational restraint, likely improving binding affinity to targets like enzymes or receptors. However, the fluorophenyl group in the target may reduce off-target interactions compared to 3c’s chlorophenyl moiety.

Piperazine Linker Modifications: Compound 23 () uses a 4-fluorobenzyl-piperazine with a trifluoromethylphenyl group, emphasizing lipophilicity for membrane permeation.

Anticancer Potential

- Compound 3c inhibited the MDA-MB-435 breast cancer cell line at 40 µg/mL . The target compound’s fluorophenyl and dimethylamino groups may enhance selectivity for tyrosine kinases or tubulin polymerization, common targets in cancer therapy.

Antimicrobial and Antituberculosis Activity

- Compound 3c showed antituberculosis activity (MIC: 6.25 µg/mL) against M. tuberculosis H37Rv . The target compound’s fluorophenyl group could improve activity against drug-resistant strains due to fluorine’s resistance to metabolic degradation.

Biologische Aktivität

The compound (4-(3-(dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone, often referred to as compound 1, is a piperazine derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

Compound 1 can be structurally represented as follows:

This structure features a piperazine ring, a dimethylamino group, and a cyclopropyl moiety attached to a benzoyl group.

Biological Activity Overview

The biological activity of compound 1 has been explored primarily in the context of its potential as an antiviral agent and its effects on tyrosinase inhibition.

Antiviral Activity

Research indicates that piperazine analogs, including compound 1, exhibit broad-spectrum antiviral properties, particularly against influenza viruses. The mechanism involves the inhibition of viral replication through interference with viral protein synthesis and assembly processes .

Tyrosinase Inhibition

A significant area of research surrounding compound 1 is its ability to inhibit tyrosinase, an enzyme critical in melanin production. In a study evaluating various piperazine derivatives, compound 1 was shown to possess competitive inhibition properties against Agaricus bisporus tyrosinase (AbTYR), with an IC50 value indicating potent activity . The binding affinity was confirmed through docking studies, which illustrated favorable interactions with the enzyme's active site.

Study on Tyrosinase Inhibition

In one notable study, several derivatives of piperazine were synthesized and tested for their inhibitory effects on AbTYR. Compound 1 was among those that demonstrated significant inhibition with an IC50 value lower than that of the reference compound kojic acid. The results are summarized in Table 1:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 1 | 0.18 | More effective than kojic acid (IC50 = 17.76 μM) |

| Reference | 17.76 | Kojic acid |

This study highlighted the potential of compound 1 as a skin-whitening agent with low cytotoxicity in B16F10 melanoma cells, making it suitable for cosmetic applications .

Antiviral Properties

In another investigation focused on antiviral activity, piperazine derivatives were evaluated for their efficacy against various strains of influenza. The findings indicated that compounds similar to compound 1 could inhibit viral replication effectively, suggesting potential therapeutic applications in treating influenza infections .

The mechanisms by which compound 1 exerts its biological effects include:

- Inhibition of Tyrosinase : By binding competitively to the active site of tyrosinase, it prevents substrate access and subsequent melanin production.

- Antiviral Mechanism : It is believed to disrupt the viral life cycle by interfering with the synthesis of viral proteins essential for replication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions. For analogous piperazine-based compounds, a common approach includes:

- Step 1 : Formation of the piperazine intermediate via nucleophilic substitution or coupling reactions (e.g., reacting ethylenediamine with dihaloalkanes under basic conditions) .

- Step 2 : Introduction of the dimethylaminobenzoyl group via amide coupling or Friedel-Crafts acylation.

- Step 3 : Cyclopropanation of the 4-fluorophenyl moiety using methods like Simmons-Smith or transition-metal-catalyzed cyclopropanation .

- Critical Parameters : Reaction temperature (often 0–80°C), solvent choice (e.g., DCM for acylation), and stoichiometric control to minimize by-products .

Q. How can structural characterization be reliably performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropane protons at δ 1.2–2.5 ppm, aromatic protons at δ 6.8–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₃H₂₅FN₃O₂: 414.19 g/mol).

- HPLC Analysis : Purity assessment using reverse-phase HPLC (e.g., 95–99% purity with retention times ~10–15 minutes under 254 nm UV detection) .

Q. What solvents and conditions are suitable for recrystallization?

- Methodological Answer :

- Solvent Systems : Ethyl acetate/hexane (3:7) or dichloromethane/methanol gradients are effective for piperazine derivatives .

- Temperature Control : Slow cooling from reflux to room temperature to enhance crystal formation.

- Purity Check : Monitor via melting point analysis (e.g., 80–85°C for analogous compounds) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can conflicting bioactivity data in receptor-binding assays be resolved?

- Methodological Answer :

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Receptor Specificity : Use selective antagonists (e.g., ketanserin for 5-HT₂A) to rule off-target interactions .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like dopamine D₂ or serotonin receptors .

- Data Validation : Cross-validate with orthogonal assays (e.g., cAMP accumulation for GPCR activity) .

Q. What strategies can optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or sulfonyl) to reduce logP, improving solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., cyclopropane ring oxidation) and stabilize via fluorination .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; modify substituents to reduce albumin affinity .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- Key Moieties : The dimethylamino group enhances CNS penetration, while the 4-fluorophenyl cyclopropane improves metabolic stability .

- SAR Studies :

- Variation 1 : Replace cyclopropane with spirocyclic rings to test conformational rigidity effects .

- Variation 2 : Modify the benzoyl group to thienoyl or pyridinyl for altered receptor selectivity .

- Data Analysis : Use IC₅₀ shifts ≥10-fold to prioritize derivatives .

Q. What experimental designs address contradictory cytotoxicity results in cancer cell lines?

- Methodological Answer :

- Cell Line Panels : Test across diverse lineages (e.g., MCF-7, HeLa, A549) to identify tissue-specific effects .

- Mechanistic Profiling : Measure apoptosis (Annexin V), DNA damage (γH2AX), and cell cycle arrest (flow cytometry) .

- Synergy Studies : Combine with chemotherapeutics (e.g., cisplatin) to assess additive vs. antagonistic effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.